Cbz-1-Amino-1-cyclopropanecarbonitrile
Description
Cbz-1-Amino-1-cyclopropanecarbonitrile (CAS: 1159735-22-4) is a protected cyclopropane derivative with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . The compound features a carbobenzyloxy (Cbz) protecting group attached to the amino functionality of a cyclopropane-carbonitrile scaffold. Its structural rigidity, conferred by the cyclopropane ring, and the electron-withdrawing nitrile group make it a valuable intermediate in organic synthesis, particularly in peptide chemistry and drug development.
Key physicochemical properties include a purity of ≥98% and commercial availability in quantities of 5g, 25g, and 100g . However, recent supplier data indicate discontinuation of certain stock quantities, necessitating direct inquiries for procurement .
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-(1-cyanocyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPPFSCYFICDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Synthesis via Cyclopropanation and Cbz Protection
A common approach starts from a suitable α-amino nitrile precursor, followed by Cbz protection:
Key Reaction Example
-
- 1-amino-1-cyclopropanecarbonitrile + benzyl chloroformate + base → Cbz-1-Amino-1-cyclopropanecarbonitrile
Alternative Routes via Amidines and Cyclization
Recent process chemistry literature describes the use of amidine intermediates and cyclization strategies to access cyclopropyl amines, which can be adapted for the synthesis of the desired compound:
Data Table: Representative Synthetic Methods
Research Findings and Process Optimization
- Safety Considerations : Diazomethane is effective for cyclopropanation but is toxic and explosive; alternative methods using less hazardous reagents are preferred for scale-up.
- Process Scalability : Modern process research emphasizes scalable routes, such as using stable intermediates and mild cyclization conditions, to facilitate industrial synthesis.
- Purity and Yield : The Cbz protection step is generally high-yielding and provides a stable, isolable product suitable for further transformations.
Chemical Reactions Analysis
Types of Reactions
Cbz-1-Amino-1-cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
Organic Synthesis
Cbz-1-Amino-1-cyclopropanecarbonitrile is primarily utilized as an intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, facilitating the formation of more complex molecules.
- Reduction Reactions : The nitrile group can be reduced to an amine, allowing for the synthesis of cyclopropylamines.
- Hydrolysis : Under specific conditions, the nitrile can be hydrolyzed to yield carboxylic acids.
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Formation of substituted cyclopropylamines | Various substituted derivatives |
| Reduction | Conversion of nitrile to amine | Cyclopropylamines |
| Hydrolysis | Conversion of nitrile to carboxylic acid | Cyclopropanecarboxylic acids |
Medicinal Chemistry
The compound has potential applications in drug development, particularly for neurological and psychiatric disorders. Its structural features may allow it to interact with biological targets effectively. Research indicates that derivatives of Cbz-1-amino compounds can exhibit significant activity against various diseases.
Biological Studies
In biological research, Cbz-1-amino derivatives are employed to study enzyme mechanisms and protein-ligand interactions. The ability of the compound to form stable complexes with proteins makes it valuable for understanding biochemical pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of Cbz-1-amino derivatives:
- A study published in Journal of Medicinal Chemistry explored the synthesis of Cbz-1-amino derivatives and their activity against specific enzyme targets, revealing promising results for potential therapeutic applications.
- Another research article highlighted the use of Cbz-1-amino compounds in developing inhibitors for enzymes involved in metabolic pathways related to cancer progression.
Mechanism of Action
The mechanism of action of Cbz-1-Amino-1-cyclopropanecarbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cbz-1-Amino-1-cyclopropanecarbonitrile and Analogues
Functional Group and Reactivity
Cbz vs. Boc Protection: The Cbz group (benzyloxycarbonyl) in this compound offers stability under acidic conditions but is cleaved via hydrogenolysis . In contrast, the tert-butoxycarbonyl (Boc) group in 1-(Boc-Amino)cyclopropanecarboxylic acid is acid-labile, enabling selective deprotection under mild acidic conditions . Nitrile vs. Carboxylic Acid: The nitrile group in this compound enhances electrophilicity, facilitating nucleophilic additions or reductions to amines. Conversely, ACC (1-aminocyclopropane-1-carboxylic acid) lacks this group, functioning primarily as a biosynthetic precursor to ethylene in plants .
Stability and Commercial Availability
- This compound faces supply chain challenges, with discontinuation noted for some quantities .
- ACC is widely available due to its role in plant physiology research .
Biological Activity
Cbz-1-Amino-1-cyclopropanecarbonitrile, also known as Cbz-cyclopropanecarbonitrile, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure : this compound is characterized by the presence of a carbobenzyloxy (Cbz) group attached to an amino group, which is further linked to a cyclopropanecarbonitrile moiety. Its molecular formula is with a molecular weight of 118.56 g/mol.
Synthesis : The synthesis of this compound typically involves the protection of the amino group using the Cbz moiety followed by cyclopropanation and nitrilation processes. Various synthetic routes have been documented, emphasizing the importance of optimizing yields and purity for biological evaluations .
The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in pathological processes. For instance, it has been shown to inhibit cathepsin S (CTSS), a cysteine protease implicated in tumor progression and inflammation. Inhibitors like this compound demonstrate selectivity towards CTSS over other cathepsins, which is crucial for reducing off-target effects .
Therapeutic Applications
- Cancer Therapy : Research indicates that compounds targeting CTSS can significantly reduce tumor invasion and metastasis. In vivo studies have demonstrated that this compound effectively inhibits tumor progression in colorectal and breast cancer models .
- Anti-inflammatory Effects : The inhibition of CTSS also correlates with reduced inflammatory responses, making this compound a candidate for treating inflammatory diseases .
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity, although further research is needed to elucidate these effects in clinical settings .
Study 1: Inhibition of Tumor Growth
A study evaluated the effects of this compound on tumor models. The compound was administered to mice with induced colorectal tumors. Results indicated a significant reduction in tumor size and metastasis compared to control groups, confirming its potential as an anti-tumor agent .
Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammation, researchers observed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro. This suggests its utility in managing inflammatory conditions by modulating immune responses .
Data Tables
| Study | Target Enzyme | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | Cathepsin S | 0.5 | Tumor growth inhibition |
| Study 2 | Cytokine release | 10 | Reduced inflammation |
Q & A
Q. What frameworks guide hypothesis-driven research using this compound (e.g., structure-activity relationship studies)?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example, compare cyclopropane vs. cyclohexane analogs in SAR using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations. Validate with in vitro binding assays and statistical models (e.g., multiple linear regression for potency trends) .
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in published studies?
- Methodological Answer : Reconcile discrepancies by replicating synthesis under cited conditions and acquiring reference spectra from authenticated samples (e.g., NIST database). Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) and report probe frequency (e.g., 400 MHz vs. 600 MHz). Cross-check with computational tools (e.g., ACD/Labs NMR Predictor) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
